molecular formula C10H8O4 B13953515 2-Oxo-4-phenyl-3-oxetanecarboxylic acid CAS No. 63041-20-3

2-Oxo-4-phenyl-3-oxetanecarboxylic acid

Cat. No.: B13953515
CAS No.: 63041-20-3
M. Wt: 192.17 g/mol
InChI Key: WTXYKKPMRNZUNZ-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-3-oxetanecarboxylic acid is a chemical compound with the molecular formula C10H8O4. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenyl group attached to the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4-phenyl-3-oxetanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid derivatives with suitable reagents to form the oxetane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenyl-3-oxetanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce simpler oxetane compounds .

Scientific Research Applications

2-Oxo-4-phenyl-3-oxetanecarboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-oxo-4-phenyl-3-oxetanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence various biochemical processes .

Comparison with Similar Compounds

2-Oxo-4-phenyl-3-oxetanecarboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

63041-20-3

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-oxo-4-phenyloxetane-3-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-9(12)7-8(14-10(7)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,11,12)

InChI Key

WTXYKKPMRNZUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)O2)C(=O)O

Origin of Product

United States

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